(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide

Catalog No.
S7872284
CAS No.
M.F
C14H20N6O
M. Wt
288.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)...

Product Name

(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide

IUPAC Name

(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide

Molecular Formula

C14H20N6O

Molecular Weight

288.35 g/mol

InChI

InChI=1S/C14H20N6O/c1-9(2)7-13(15)14(21)16-11-5-4-6-12(8-11)20-10(3)17-18-19-20/h4-6,8-9,13H,7,15H2,1-3H3,(H,16,21)/t13-/m0/s1

InChI Key

STVFAXXBDUBMLP-ZDUSSCGKSA-N

SMILES

CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C(CC(C)C)N

Canonical SMILES

CC1=NN=NN1C2=CC=CC(=C2)NC(=O)C(CC(C)C)N

Isomeric SMILES

CC1=NN=NN1C2=CC=CC(=C2)NC(=O)[C@H](CC(C)C)N
(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide is a white to off-white powder. It is soluble in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) but relatively insoluble in water. The compound's melting point ranges from 130°C to 136°C. Its boiling point is not available in the literature.
The synthesis of (2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide can be carried out using various methods, including the Mitsunobu reaction, amidation reaction, and tetrazole ring formation. In one study, the compound was synthesized using a solution-phase approach, followed by the purification of the product using column chromatography. Characterization of the compound was done using various techniques, including nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC).
There is limited information available on the toxicity and safety of (2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide in scientific experiments. However, in one study, the compound was found to have low toxicity in human gingival fibroblast cells.
(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide is primarily used for scientific research purposes. The compound's CDK4 inhibitory activity makes it a potential candidate for cancer therapy. It also exhibits anti-inflammatory activity, making it a potential agent for the treatment of inflammatory diseases.
Research on (2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide is still in the early stages. However, studies on the compound's biological activities have shown promising results, indicating its potential as a therapeutic agent.
The potential implications of (2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide are vast. The compound's CDK4 inhibitory activity makes it a potential candidate for cancer therapy. Its anti-inflammatory activity also makes it a potential agent for the treatment of inflammatory diseases.
Limitations:
Currently, there is a lack of information available on the toxicity and safety of (2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide in scientific experiments. Additional studies are needed to determine the compound's safety profile.
(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide is a compound belonging to the class of pentanamide derivatives. It is primarily used for scientific research purposes. The chemical formula of the compound is C16H22N6O, and its molecular formula is 310.39 g/mol. It is known to exhibit biological activity in various preclinical studies.
The purity and identity of (2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide can be assessed using various analytical methods, including HPLC, ultraviolet-visible (UV-vis) spectroscopy, and NMR spectroscopy. These analytical methods are also utilized for monitoring the synthesis of the compound.
(2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide exhibits biological activities in various preclinical studies. In one study, it was found to be a potent and selective inhibitor of the enzyme cyclin-dependent kinase 4 (CDK4), which is involved in the regulation of the cell cycle. The compound also showed potential as an anti-inflammatory agent in a study involving human gingival fibroblasts.
Future research should focus on determining the compound's safety profile and toxicity in scientific experiments. Additional studies should also be conducted to explore the compound's potential as a therapeutic agent for cancer and inflammatory diseases. Other areas of research that may benefit from the use of (2S)-2-amino-4-methyl-N-[3-(5-methyltetrazol-1-yl)phenyl]pentanamide include drug delivery systems and nanomedicine.

XLogP3

1.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

288.16985928 g/mol

Monoisotopic Mass

288.16985928 g/mol

Heavy Atom Count

21

Dates

Last modified: 01-05-2024

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